

Introduction: Understanding the Significance of 2-(Cyanomethyl)benzonitrile Solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Cyanomethyl)benzonitrile

Cat. No.: B1581571

[Get Quote](#)

2-(Cyanomethyl)benzonitrile, also known as homophthalonitrile, is an aromatic dinitrile compound with the molecular formula $C_9H_6N_2$ and a molecular weight of 142.16 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring a benzene ring substituted with a nitrile group and a cyanomethyl group in the ortho position, makes it a valuable intermediate in organic synthesis. It plays a crucial role in the preparation of various heterocyclic compounds, including isoquinolines, and has applications in the development of pharmaceuticals.[\[1\]](#)

For scientists and researchers, understanding the solubility of **2-(cyanomethyl)benzonitrile** in common organic solvents is paramount for its effective use. Solubility data is critical for reaction setup, purification processes like recrystallization, and for the formulation of products in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **2-(cyanomethyl)benzonitrile**, offering insights into its behavior in various organic solvents and a detailed protocol for its experimental determination.

Physicochemical Properties of 2-(Cyanomethyl)benzonitrile

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ N ₂	[1] [2] [3]
Molecular Weight	142.16 g/mol	[1] [2]
Predicted Melting Point	73-79 °C	[1]
Appearance	Solid	[4]
LogP (predicted)	1.62436	[2]
Topological Polar Surface Area (TPSA)	47.58 Å ²	[2]
Hydrogen Bond Acceptors	2 (the nitrogen atoms of the nitrile groups)	[1] [2]
Hydrogen Bond Donors	0	[2]
Water Solubility	Low	[1]

Theoretical Framework for the Solubility of 2-(Cyanomethyl)benzonitrile

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of **2-(cyanomethyl)benzonitrile** is influenced by the interplay of its aromatic ring and its two polar nitrile groups.

- Role of the Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions. This feature suggests that **2-(cyanomethyl)benzonitrile** will have some solubility in nonpolar and aromatic solvents like toluene and benzene.
- Role of the Nitrile Groups: The two nitrile (-C≡N) groups are polar and can act as hydrogen bond acceptors.[\[1\]](#) This polarity enhances the solubility of the molecule in polar solvents. The presence of two such groups increases the overall polarity of the molecule compared to a similar compound with only one nitrile group, such as benzonitrile.

- Overall Polarity: The combination of a nonpolar aromatic ring and two polar nitrile groups gives **2-(cyanomethyl)benzonitrile** a moderately polar character. Its predicted LogP of 1.62436 suggests a preference for lipophilic (organic) environments over water.[2] The Topological Polar Surface Area (TPSA) of 47.58 Å² also indicates moderate polarity.[2]

The following diagram illustrates the key molecular interactions that influence the solubility of **2-(cyanomethyl)benzonitrile** in different types of solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Cyanomethyl)benzonitrile|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(CYANOMETHYL)BENZONITRILE | CAS 3759-28-2 [matrix-fine-chemicals.com]
- 4. 2-(Cyanomethyl)benzonitrile | Elex Biotech LLC [elexbiotech.com]
- To cite this document: BenchChem. [Introduction: Understanding the Significance of 2-(Cyanomethyl)benzonitrile Solubility]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581571#solubility-of-2-cyanomethyl-benzonitrile-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com